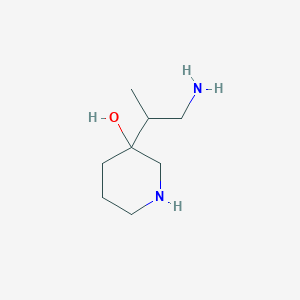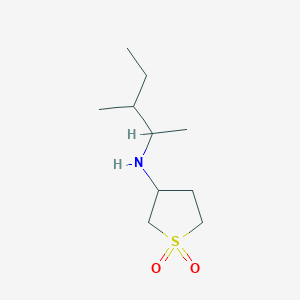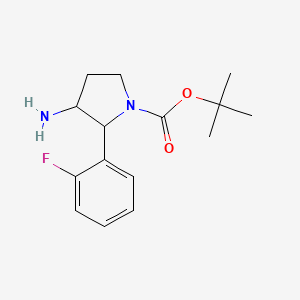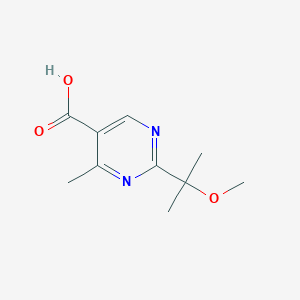
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride: is a chemical compound with the following structural formula:
C9H6BrClO3S
It contains a benzoyl chloride group (C₆H₅COCl) substituted with bromine (Br), chlorine (Cl), and a sulfonyl chloride (SO₂Cl) functional group. This compound is an important intermediate in organic synthesis and has various applications.
Vorbereitungsmethoden
Synthetic Routes::
Bromination of 2-Methylbenzoic Acid: Start with 2-methylbenzoic acid and react it with bromine to introduce the bromine atom at the 5-position.
Chlorosulfonation: The brominated compound is then chlorosulfonated using chlorosulfonic acid (SO₂ClOH) to replace one hydrogen with the chlorosulfonyl group (SO₂Cl).
Industrial Production:: Industrial production methods involve large-scale reactions using optimized conditions to achieve high yields.
Analyse Chemischer Reaktionen
Reactions::
Substitution Reactions: The compound readily undergoes nucleophilic substitution reactions at the sulfonyl chloride group.
Oxidation and Reduction: While the sulfonyl chloride group is stable, other functional groups can be selectively oxidized or reduced.
Acylation: It serves as an acylating agent in various reactions.
Chlorosulfonic Acid (SO₂ClOH): Used for chlorosulfonation.
Bromine (Br₂): For bromination.
Thionyl Chloride (SOCl₂): Converts the carboxylic acid group to the corresponding acid chloride.
Major Products:: The major product is the 5-bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride itself.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: Investigated for potential drug development due to its reactivity and functional groups.
Materials Science: Used in the preparation of polymers and functional materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It can act as a reactive intermediate, participate in acylation reactions, or modify biological molecules.
Vergleich Mit ähnlichen Verbindungen
While 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride is unique due to its specific substitution pattern, similar compounds include other benzoyl chlorides, sulfonyl chlorides, and acylating agents.
Eigenschaften
Molekularformel |
C8H5BrCl2O3S |
|---|---|
Molekulargewicht |
332.00 g/mol |
IUPAC-Name |
5-bromo-3-chlorosulfonyl-2-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O3S/c1-4-6(8(10)12)2-5(9)3-7(4)15(11,13)14/h2-3H,1H3 |
InChI-Schlüssel |
RMRKMHXGTUVRNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)



![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)


![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)




